molecular formula C46H58N2O13 B1664995 Acetylkidamycin CAS No. 39293-24-8

Acetylkidamycin

Cat. No.: B1664995
CAS No.: 39293-24-8
M. Wt: 847 g/mol
InChI Key: XYJIEMFSVFBJNI-UYPDPXRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kidamycin is an antitumor antibiotic isolated from cultures of Streptomyces phaeoverticillatus var. takatsukiensis. Acetyl kidamycin is an acetyl derivative of kidamycin, proposed to reduce its toxicity. Both compounds exhibit high cytotoxic activity against normal and neoplastic cells, and while weakly active against some microorganisms, they inhibit the multiplication of some transplantable animal tumors .

Scientific Research Applications

Acetyl kidamycin has several scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactivity of anthraquinone derivatives.

    Biology: Investigated for its cytotoxic effects on normal and neoplastic cells.

    Medicine: Explored as a potential antitumor agent due to its ability to inhibit the multiplication of transplantable animal tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl kidamycin can be synthesized by acetylating kidamycin. One gram of kidamycin is dissolved in a mixture of 4 ml acetic anhydride and 0.4 ml pyridine. The reaction mixture is allowed to stand for 45 hours at 37°C in a sealed vessel, protected from light. After completion of the reaction, the resulting solution is poured onto pieces of ice and extracted with chloroform at below 5°C, adjusting the pH to 4.5-5.0 with 5% NaOH. The separated chloroform layer is washed successively with 1% NaHCO₃ and water, dried with Na₂SO₄, and evaporated under vacuum to dryness. The residue is further purified by column chromatography, yielding pure acetyl kidamycin as bright yellow needle crystals .

Industrial Production Methods

Industrial production methods for acetyl kidamycin are not well-documented in the available literature. the general approach involves large-scale fermentation of Streptomyces phaeoverticillatus var. takatsukiensis to produce kidamycin, followed by chemical acetylation to obtain acetyl kidamycin.

Chemical Reactions Analysis

Types of Reactions

Acetyl kidamycin undergoes various chemical reactions, including:

    Oxidation: Acetyl kidamycin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in acetyl kidamycin.

    Substitution: Substitution reactions can introduce new functional groups into the acetyl kidamycin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of acetyl kidamycin.

Mechanism of Action

Acetyl kidamycin exerts its effects by binding strongly to DNA, stabilizing residual links between complementary strands. This interaction significantly increases the melting temperature of DNA and decreases its buoyant density. The compound intercalates with the minor groove of DNA via sugar-mediated interactions and directly alkylates guanine in the major groove in a sequence-specific manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl kidamycin is unique due to its reduced toxicity compared to kidamycin, making it a more viable candidate for therapeutic applications. Its strong DNA-binding properties and ability to inhibit tumor growth further distinguish it from other similar compounds .

Properties

CAS No.

39293-24-8

Molecular Formula

C46H58N2O13

Molecular Weight

847 g/mol

IUPAC Name

[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+

InChI Key

XYJIEMFSVFBJNI-UYPDPXRBSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O

SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Canonical SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetylkidamycin;  Kidamycin, acetyl-; 

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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